
Ethyl 2-(4-benzylpiperazin-1-yl)acetate
Overview
Description
Ethyl 2-(4-benzylpiperazin-1-yl)acetate is a piperazine derivative featuring a benzyl group at the 4-position of the piperazine ring and an ethyl acetate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate typically involves the reaction of 4-benzylpiperazine with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The general reaction scheme is as follows:
4-benzylpiperazine+ethyl chloroacetate→Ethyl 2-(4-benzylpiperazin-1-yl)acetate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-benzylpiperazin-1-yl)acetate is primarily recognized for its role as a pharmacological agent. It has been investigated for its interactions with various receptors, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neurodegenerative Disease Research
Research has indicated that compounds containing piperazine moieties, including this compound, exhibit promising activity as A2A adenosine receptor antagonists . These receptors are implicated in the modulation of neurotransmitter release and are potential targets for the treatment of neurodegenerative disorders .
Table 1: Summary of Activity Against Neurodegenerative Targets
Compound | Target Receptor | Activity Level | Reference |
---|---|---|---|
This compound | A2A Adenosine Receptor | Moderate | |
Other Piperazine Derivatives | Various | Variable |
Antiviral Properties
Recent studies have explored the antiviral potential of piperazine derivatives, including this compound, against viruses such as Ebola. These compounds have shown ability to inhibit viral entry, which is crucial for developing effective antiviral therapies .
Table 2: Antiviral Activity Overview
Compound | Virus Targeted | EC50 (µM) | Reference |
---|---|---|---|
This compound | Ebola Virus | Not specified | |
N′-Phenylacetohydrazide Derivatives | Ebola Virus | 0.27 |
Drug Development and Screening
The compound serves as a useful scaffold in drug discovery due to its structural features that allow for modifications leading to enhanced biological activity. Its synthesis and derivatives are often utilized in high-throughput screening assays to identify new pharmacological agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound has been crucial in optimizing its efficacy and selectivity towards specific biological targets. Modifications on the benzyl group or piperazine ring can lead to variations in activity profiles .
Table 3: Structure-Activity Relationship Insights
Modification Type | Effect on Activity | Reference |
---|---|---|
Benzyl Group Substitution | Increased potency | |
Piperazine Ring Alteration | Variable effects |
Toxicological Assessments
Despite its therapeutic potential, this compound has been noted for certain toxicological effects, including skin and eye irritation at high concentrations . Understanding these safety profiles is essential for its application in clinical settings.
Table 4: Toxicological Profile
Endpoint | Observation |
---|---|
Skin Irritation | Causes irritation |
Eye Irritation | Causes serious irritation |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives
These derivatives (e.g., compound 4a ) share the 4-benzylpiperazine core but incorporate an isoindoline-1,3-dione group linked via an ethyl chain. Key findings include:
- Compound 4a (ortho-Cl substituent on benzyl): Exhibits an IC50 of 0.91 ± 0.045 µM against AChE, outperforming other derivatives but remaining less potent than donepezil (IC50 = 0.14 ± 0.03 µM ) .
- Electron-withdrawing groups (Cl, F, NO2) at ortho/para positions enhance activity, while meta-substituted groups (e.g., 3-methoxy in 4g) reduce efficacy (IC50 = 5.5 ± 0.7 µM) .
Ethyl 2-(Piperidin-4-yl)acetate
Replacing the piperazine ring with piperidine reduces basicity due to the absence of a second nitrogen atom. This modification likely diminishes interactions with AChE’s catalytic anionic site, resulting in lower inhibitory activity compared to piperazine analogs .
Methyl 3-(4-Benzylpiperazin-1-yl)propanoate
This analog features a propanoate ester (longer chain) and a methyl ester. The extended chain may alter binding affinity, while the methyl ester could accelerate hydrolysis compared to ethyl esters, affecting metabolic stability .
Substituent Effects on Activity
Key Observations:
- Electron-withdrawing groups (e.g., Cl, NO2) enhance AChE inhibition by stabilizing charge-transfer interactions with the enzyme’s active site .
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate stronger hydrogen bonding, critical for AChE inhibition .
- Ester Chain Length: Propanoate esters (longer chains) may improve lipophilicity but reduce target specificity compared to acetate esters .
Biological Activity
Ethyl 2-(4-benzylpiperazin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
This compound can be synthesized through various methods involving the reaction of benzylpiperazine derivatives with ethyl acetate. The compound's structure is characterized by the presence of a piperazine ring, which is known for its diverse biological activities. Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has shown that derivatives of benzylpiperazine, including this compound, exhibit significant antimicrobial properties. In studies assessing antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, compounds related to this compound demonstrated varying degrees of effectiveness. For instance, some derivatives have shown moderate to high antibacterial activity, indicating their potential as therapeutic agents .
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
This compound | Moderate against E. coli | Mild against Candida albicans |
Related Derivative A | High against S. aureus | Moderate against Aspergillus flavus |
Related Derivative B | Low against P. aeruginosa | High against Trichophyton mentagrophytes |
Neuropharmacological Effects
The piperazine moiety in this compound has been linked to neuropharmacological effects, particularly in relation to acetylcholinesterase inhibition. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase effectively, suggesting that this compound may also possess this activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Studies : A study demonstrated that various benzylpiperazine derivatives exhibited significant antibacterial activity against multiple pathogens, with some compounds showing effectiveness comparable to standard antibiotics .
- Neuroprotective Studies : Research indicated that certain piperazine derivatives could enhance cognitive function in animal models by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
- Antiviral Potential : While not extensively studied for antiviral properties, similar compounds have shown promise in inhibiting viral entry mechanisms, suggesting that further investigation into the antiviral potential of this compound could be beneficial .
Q & A
Q. Basic: What are the common synthetic routes for Ethyl 2-(4-benzylpiperazin-1-yl)acetate?
The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes reacting a piperazine derivative (e.g., 4-benzylpiperazine) with an ethyl ester-containing electrophile, such as ethyl chloroacetate, under basic conditions. For example:
- Reagents : Potassium carbonate (K₂CO₃) as a base, ethanol as a solvent, and reflux conditions (~12 hours) to drive the reaction .
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via silica gel chromatography using EtOAc/petroleum ether gradients .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine to electrophile) and reaction time (monitored by TLC) improves yields to ~48–60% .
Q. Basic: How is the molecular structure of this compound characterized?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., ester carbonyl at ~170 ppm, piperazine protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 303.1812) .
- X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) resolves bond lengths (C=O: 1.21 Å) and dihedral angles, confirming spatial arrangement .
Q. Advanced: How can reaction conditions be optimized for higher yield in synthesizing this compound?
Methodological strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperazine, while ethanol minimizes side reactions .
- Catalysis : Use of coupling agents like PPAA (propylphosphonic anhydride) improves electrophilic activation of acetate intermediates .
- Design of Experiments (DoE) : Multivariable analysis (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, reflux at 80°C for 12 hours increases yields by 15% compared to room-temperature reactions .
Q. Advanced: What computational methods predict the reactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) models correlate with experimental reactivity trends .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., acetylcholinesterase), showing hydrogen bonding with piperazine nitrogen (binding energy: −8.2 kcal/mol) .
Q. Advanced: How to resolve contradictions in spectroscopic data for derivatives?
- 2D NMR (HSQC/HMBC) : Resolves ambiguous ¹H-¹³C correlations (e.g., distinguishing benzyl vs. piperazine methylene protons) .
- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., ethyl oxalyl monochloride adducts) to confirm substitution patterns .
- Isotopic Labeling : ¹⁵N-labeled piperazine derivatives validate NMR assignments in complex mixtures .
Q. Advanced: What are the challenges in crystallizing this compound derivatives?
- Solvent Selection : Low-polarity mixtures (e.g., EtOAc/petroleum ether 1:1) promote slow crystal growth, reducing amorphous byproducts .
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances lattice formation.
- Seeding : Pre-formed microcrystals from vapor diffusion methods template larger, diffraction-quality crystals .
Q. Advanced: How to assess biological activity against neurological targets?
- In Vitro Assays :
- In Silico ADMET : SwissADME predicts blood-brain barrier penetration (BBB score: 0.85) and metabolic stability .
Properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGJBMEYWWPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407903 | |
Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23173-76-4 | |
Record name | ethyl 2-(4-benzylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.